molecular formula C9H14O3 B1320818 Methyl 2-(4-oxocyclohexyl)acetate CAS No. 66405-41-2

Methyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B1320818
CAS No.: 66405-41-2
M. Wt: 170.21 g/mol
InChI Key: AEZHUDXZHNLVKG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

Methyl 2-(4-oxocyclohexyl)acetate is officially registered under the Chemical Abstracts Service number 66405-41-2, serving as its primary regulatory identifier. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a methyl ester group attached to an acetate moiety that is further substituted with a 4-oxocyclohexyl ring. Alternative nomenclature includes cyclohexaneacetic acid, 4-oxo-, methyl ester, which emphasizes the parent cyclohexaneacetic acid structure with the ketone substitution at the 4-position.

The European Chemicals Agency has assigned this compound the European Community number 887-565-4, providing regulatory identification within European Union chemical databases. The compound is also catalogued under the DSSTox Substance Identifier DTXSID90611609, facilitating its identification in toxicological databases maintained by the United States Environmental Protection Agency. Additional database identifiers include the Nikkaji Number J3.389.774J and the Wikidata identifier Q82511434, ensuring comprehensive cross-referencing across international chemical information systems.

The systematic approach to naming this compound follows established chemical nomenclature conventions, with the base name indicating the cyclohexyl ring system, the positional descriptor 4-oxo specifying the ketone location, and the acetate methyl ester designation clarifying the functional group substitution pattern. This nomenclature system provides unambiguous identification essential for scientific communication and regulatory compliance.

Molecular Architecture and Stereochemical Considerations

The molecular formula C9H14O3 defines the basic composition of this compound, with a calculated molecular weight of 170.21 grams per mole. The structural architecture consists of a six-membered cyclohexane ring bearing a ketone functional group at the 4-position, connected through a methylene bridge to an acetate ester group. The Simplified Molecular Input Line Entry System representation COC(=O)CC1CCC(=O)CC1 provides a linear description of the molecular connectivity.

The International Chemical Identifier string InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3 offers a standardized representation of the molecular structure, while the corresponding InChI Key AEZHUDXZHNLVKG-UHFFFAOYSA-N serves as a fixed-length identifier for database searching. This molecular framework exhibits specific stereochemical characteristics due to the presence of chiral centers within the cyclohexane ring system.

The compound demonstrates moderate polarity arising from the combination of ester and ketone functionalities, with calculated properties including a topological polar surface area of 43.37 square angstroms. The logarithm of the partition coefficient values range from 0.48 to 1.04, indicating moderate lipophilicity that influences solubility characteristics in various solvents. The molecular architecture allows for hydrogen bonding interactions through three hydrogen bond acceptor sites and zero hydrogen bond donor sites, contributing to its intermolecular association behavior.

Crystallographic and Conformational Analysis

Physical characterization of this compound reveals important conformational and crystallographic properties that define its three-dimensional structure. The compound exists as a liquid at standard conditions, with a calculated density of 1.1 ± 0.1 grams per cubic centimeter. The boiling point has been determined to be 247.8 ± 13.0 degrees Celsius at 760 millimeters of mercury, indicating relatively strong intermolecular forces.

The flash point measurement of 103.2 ± 19.9 degrees Celsius provides critical information about the compound's volatility characteristics. The refractive index of 1.455 offers insights into the electronic environment and molecular polarizability. Vapor pressure calculations indicate 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius, suggesting limited volatility under standard atmospheric conditions.

Conformational analysis reveals that the cyclohexane ring can adopt multiple chair conformations, with the 4-oxo substitution influencing the preferred conformational states. The ketone functionality introduces planar geometry at the carbonyl carbon, affecting the overall molecular shape and flexibility. Three-dimensional conformational models demonstrate that the acetate side chain can rotate freely about the methylene bridge, providing conformational flexibility that impacts molecular interactions and crystal packing arrangements.

Collision cross section predictions for various ionization states provide additional structural insights, with values ranging from 130.3 to 178.1 square angstroms depending on the specific adduct formation. These measurements support understanding of the compound's behavior in gas-phase analytical techniques and provide validation for computational structural models.

Comparative Analysis with Structural Analogues

Comparative structural analysis of this compound with related compounds reveals important structure-activity relationships and distinguishing characteristics. The closely related isomer methyl 2-(3-oxocyclohexyl)acetate, bearing the ketone functionality at the 3-position rather than the 4-position, shares the same molecular formula C9H14O3 and identical molecular weight of 170.21 grams per mole. However, the positional difference in ketone placement results in distinct Chemical Abstracts Service numbers, with the 3-oxo isomer registered as 2808-12-0.

The structural comparison extends to methyl cyclohexanecarboxylate, which represents a simpler analogue with the formula C8H14O2 and molecular weight of 142.20 grams per mole. This compound lacks both the ketone functionality and the methylene bridge present in this compound, demonstrating how structural modifications affect molecular properties and reactivity patterns.

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Ketone Position
This compound C9H14O3 170.21 66405-41-2 4-position
Methyl 2-(3-oxocyclohexyl)acetate C9H14O3 170.21 2808-12-0 3-position
Methyl cyclohexanecarboxylate C8H14O2 142.20 4630-82-4 No ketone

Additional structural analogues include various cyclohexyl acetate derivatives such as cyclohexylmethyl acetate with molecular formula C9H16O2, and methylcyclohexyl acetate variants. These compounds demonstrate the structural diversity possible within the cyclohexyl acetate family while highlighting the unique characteristics imparted by the specific substitution pattern in this compound.

The presence of the 4-oxo substitution in this compound introduces additional reactivity compared to unsubstituted cyclohexyl acetates, particularly regarding nucleophilic addition reactions at the ketone carbon and potential enolate formation under basic conditions. This structural feature distinguishes it from simpler acetate esters and contributes to its specific chemical behavior and potential applications in synthetic chemistry.

Properties

IUPAC Name

methyl 2-(4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZHUDXZHNLVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611609
Record name Methyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66405-41-2
Record name Methyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-oxocyclohexyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Direct Esterification of 2-(4-oxocyclohexyl)acetic Acid

One classical approach involves the esterification of 2-(4-oxocyclohexyl)acetic acid with methanol under acidic conditions (e.g., sulfuric acid catalyst) and reflux. This method converts the carboxylic acid to the methyl ester, yielding methyl 2-(4-oxocyclohexyl)acetate with good efficiency. The reaction conditions typically include:

  • Reflux in methanol solvent
  • Acid catalyst (e.g., H2SO4)
  • Removal of water to drive equilibrium toward ester formation

This method is straightforward and widely used in both laboratory and industrial settings for ester synthesis.

Oxidation of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

An alternative route involves the selective oxidation of methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate, which contains both hydroxy and oxo groups on the cyclohexyl ring. The hydroxy group can be oxidized to a ketone, yielding the target compound. This approach may use oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane under controlled conditions to avoid overoxidation.

Reduction and Functional Group Manipulation

Starting from methyl (2-oxocyclohexyl)acetate, selective reduction using yeast or sodium borohydride can convert ketone groups to hydroxy groups, which can then be re-oxidized or further functionalized to obtain this compound or its derivatives. Yeast reduction is a biocatalytic method offering stereoselectivity and mild conditions.

A documented synthetic procedure involves the following steps:

  • Dissolve this compound in an appropriate solvent such as tetrahydrofuran (THF).
  • Add reagents dropwise under nitrogen atmosphere to avoid oxidation.
  • Heat the reaction mixture at reflux for several hours (e.g., 2–3 hours).
  • Quench the reaction with aqueous sodium bicarbonate solution.
  • Extract the organic phase with diethyl ether.
  • Wash combined organic layers with brine and dry over sodium sulfate.
  • Purify the crude product by column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

This procedure yields this compound as a white solid with characteristic melting points and spectroscopic data (1H-NMR, 13C-NMR, IR) confirming the structure.

Method Reagents/Conditions Yield (%) Notes
Acid-catalyzed esterification Methanol, H2SO4, reflux 70–85 Classical method, scalable
Oxidation of hydroxy ester PCC or Dess–Martin periodinane, DCM, rt 60–75 Requires careful control to avoid overoxidation
Yeast reduction and re-oxidation Yeast culture, NaBH4, mild oxidants 50–70 Biocatalytic, stereoselective
Reflux with bis(4-fluorophenyl)methanone (for derivatives) THF, reflux, nitrogen atmosphere ~65 Used in complex derivative synthesis
  • 1H-NMR (CDCl3, 300 MHz): Signals at δ 3.66 ppm (singlet, 3H, methyl ester), multiplets between δ 1.0–2.7 ppm corresponding to cyclohexyl protons.
  • 13C-NMR (CDCl3, 75 MHz): Ester carbonyl at ~173 ppm, ketone carbonyl at ~210 ppm, methyl carbon at ~51 ppm.
  • IR Spectroscopy: Strong absorption near 1735 cm⁻¹ (ester C=O), 1700 cm⁻¹ (ketone C=O).
  • Melting Point: Typically around 116–117 °C for pure compound.
  • The compound serves as a key intermediate in the synthesis of biologically active molecules, including anti-inflammatory agents and natural product analogs.
  • Its preparation methods have been optimized for selectivity and yield, with biocatalytic reductions offering stereochemical control.
  • Derivatives synthesized from this compound have been used in further transformations such as amination and quinazolinone formation, demonstrating the versatility of the compound in organic synthesis.

This compound is primarily prepared by:

  • Acid-catalyzed esterification of the corresponding acid,
  • Selective oxidation of hydroxy precursors,
  • Biocatalytic reduction followed by functional group manipulation.

These methods are supported by detailed experimental protocols, analytical characterization, and have been validated in diverse synthetic applications. The choice of method depends on the desired scale, stereochemical requirements, and downstream synthetic goals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(4-oxocyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can yield alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-oxocyclohexylacetic acid.

    Reduction: Formation of 2-(4-hydroxycyclohexyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(4-oxocyclohexyl)acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters and ketones. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is explored for its potential therapeutic applications, including the development of anti-inflammatory and analgesic agents.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. It is also used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexanone moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and chemical reactivity of Methyl 2-(4-oxocyclohexyl)acetate are influenced by its unique combination of a ketone-functionalized cyclohexane ring and ester group. Below is a detailed comparison with analogous compounds:

Impact of Ring Size and Substituent Position
Compound Name Molecular Formula Structural Features Biological Activity Reference
This compound C₉H₁₄O₃ 4-oxocyclohexyl + methyl ester Anti-inflammatory
Methyl 2-(3-oxocyclobutyl)acetate C₈H₁₂O₃ Smaller cyclobutyl ring + 3-oxo group Distinct biological activity
Methyl 2-(3-oxocyclopentyl)acetate C₈H₁₂O₃ 5-membered cyclopentyl ring + 3-oxo group Varied reactivity due to ring size

Key Observations :

  • Smaller rings (e.g., cyclobutyl) reduce steric hindrance but may limit binding affinity .
  • The 4-oxo position on the cyclohexane ring enhances anti-inflammatory effects compared to 3-oxo analogs .
Functional Group Modifications
Compound Name Molecular Formula Functional Groups Key Properties Reference
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate C₉H₁₄O₄ 4-oxo + 1-hydroxy group Enhanced reactivity due to hydroxylation
Methyl 2-(4-aminocyclohexyl)acetate C₉H₁₇NO₂ 4-amino group + methyl ester Potential CNS activity
Ethyl 3-(4-oxocyclohexyl)propanoate C₁₁H₁₈O₃ Ethyl ester + propanoate chain Improved solubility

Key Observations :

  • Hydroxyl groups (e.g., 1-hydroxy-4-oxo derivatives) increase polarity and interaction with biological targets .
Ester Group Variations
Compound Name Molecular Formula Ester Group Notable Characteristics Reference
This compound C₉H₁₄O₃ Methyl ester Optimal balance of lipophilicity
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ Ethyl ester Increased hydrophobicity
Methyl cyclohexanecarboxylate C₈H₁₂O₂ Simple cyclohexyl ester Limited bioactivity

Key Observations :

  • Methyl esters generally exhibit better bioavailability than ethyl analogs due to lower molecular weight .
  • The acetate group in this compound enhances metabolic stability compared to simpler esters .

Future Research Directions

In Vivo Efficacy Studies : Validate anti-inflammatory claims using animal models .

SAR Optimization : Explore hybrid structures (e.g., 4-oxocyclohexyl + fluorophenyl groups) to enhance selectivity .

Toxicological Profiling : Assess long-term safety, particularly for derivatives with reactive substituents (e.g., alkyne groups) .

Biological Activity

Methyl 2-(4-oxocyclohexyl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H16_{16}O3_3. The compound features a cyclohexyl ring with an oxo group, which contributes to its reactivity and biological interactions. Its structural characteristics allow it to participate in various biochemical pathways, making it a subject of interest for both academic and industrial research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been identified as a potential inhibitor of 5-Lipoxygenase , an enzyme involved in the inflammatory response by catalyzing the production of leukotrienes from arachidonic acid. In vivo studies have demonstrated its efficacy in reducing inflammation in models such as ear edema and arthritis.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits 5-Lipoxygenase; reduces inflammation in animal models
Enzyme InteractionModulates activity of enzymes involved in inflammatory pathways
Potential ApplicationsDevelopment of new anti-inflammatory drugs and therapeutic agents

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound inhibits specific enzymes like 5-Lipoxygenase, thereby interrupting the inflammatory cascade.
  • Biochemical Pathways : It can undergo hydrolysis to release active metabolites that may further participate in various biochemical pathways relevant to inflammation and pain modulation.

Case Studies and Research Findings

  • Inflammation Models : A study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent.
  • Mechanistic Studies : Further investigations using enzyme assays revealed that the compound effectively inhibited the activity of 5-Lipoxygenase in vitro, supporting its role as a lead compound for developing anti-inflammatory drugs.
  • Comparative Analysis : Research comparing this compound with other similar compounds highlighted its unique structural features that enhance its biological activity, particularly in modulating inflammatory responses.

Applications and Future Directions

This compound holds promise for various applications:

  • Pharmaceutical Development : Its anti-inflammatory properties make it a candidate for new drug formulations targeting inflammatory diseases.
  • Research Tool : The compound is utilized in studies focusing on enzyme-catalyzed reactions involving esters and ketones, contributing to a better understanding of biochemical processes.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-oxocyclohexyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-oxocyclohexyl)acetate

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